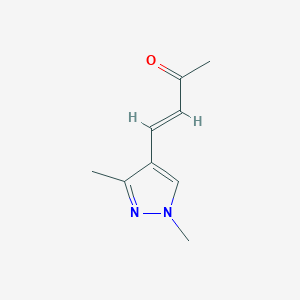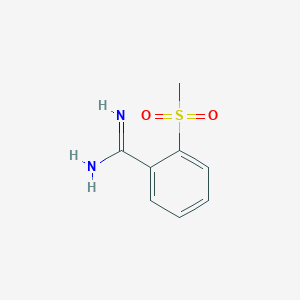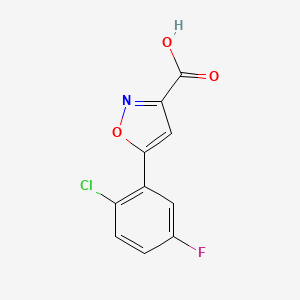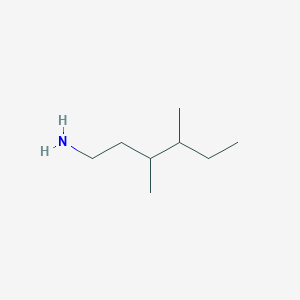
3,4-Dimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylhexan-1-amine is an organic compound with the molecular formula C8H19N. It is a derivative of hexane, where two methyl groups are attached to the third and fourth carbon atoms, and an amine group is attached to the first carbon atom. This compound is a clear, colorless liquid at room temperature and is known for its use in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 3,4-dimethylhexyl halides. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas. The halide is heated with a concentrated solution of ammonia in ethanol, leading to the formation of the amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
3,4-Dimethylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylhexan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This compound can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylhexane: A hydrocarbon with a similar structure but lacks the amine group.
Hexan-1-amine: A primary amine with a straight-chain structure.
3,4-Dimethylpentan-1-amine: A similar amine with a shorter carbon chain.
Uniqueness
3,4-Dimethylhexan-1-amine is unique due to the presence of both methyl groups and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C8H19N |
|---|---|
Poids moléculaire |
129.24 g/mol |
Nom IUPAC |
3,4-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-4-7(2)8(3)5-6-9/h7-8H,4-6,9H2,1-3H3 |
Clé InChI |
BMRPIHRBNXNHFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
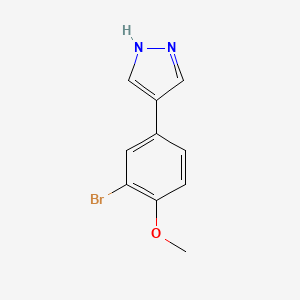
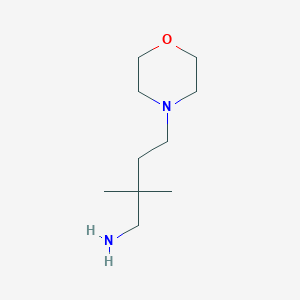

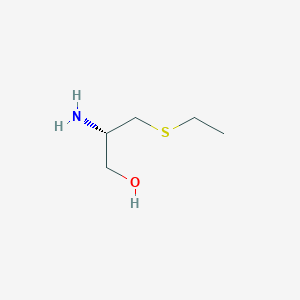

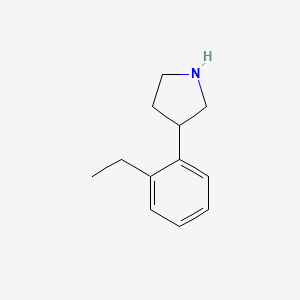
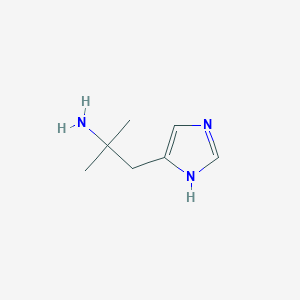
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)

